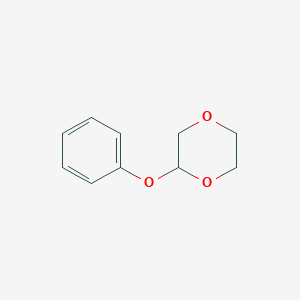

1,4-Dioxane, 2-phenoxy-

Description

BenchChem offers high-quality 1,4-Dioxane, 2-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxane, 2-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61564-93-0 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-phenoxy-1,4-dioxane |

InChI |

InChI=1S/C10H12O3/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-5,10H,6-8H2 |

InChI Key |

HANADVUEAXDMBW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,4-Dioxane, 2-phenoxy-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, and the predicted physicochemical and spectroscopic properties of the ethereal compound 1,4-Dioxane, 2-phenoxy-. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and provides predicted data based on the analysis of analogous structures. This information is intended to serve as a valuable resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and drug development.

Synthesis of 1,4-Dioxane, 2-phenoxy-

The most viable and well-established method for the synthesis of 1,4-Dioxane, 2-phenoxy- is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium phenoxide acts as the nucleophile, attacking an electrophilic 2-halo-1,4-dioxane, such as 2-chloro-1,4-dioxane.

A detailed, proposed experimental protocol for this synthesis is provided below.

Experimental Protocol: Williamson Ether Synthesis of 1,4-Dioxane, 2-phenoxy-

Materials:

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-Chloro-1,4-dioxane

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Phenoxide: In a dry, inert atmosphere (e.g., under nitrogen or argon), a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF is prepared in a round-bottom flask. To this suspension, a solution of phenol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.

-

Ether Synthesis: To the freshly prepared sodium phenoxide solution, a solution of 2-chloro-1,4-dioxane (1.0 equivalent) in anhydrous DMF is added dropwise at room temperature. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude 1,4-Dioxane, 2-phenoxy- can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of the Precursor: 2-Chloro-1,4-dioxane

The necessary precursor, 2-chloro-1,4-dioxane, can be synthesized from 1,4-dioxane through a free-radical chlorination reaction. A general procedure is outlined below.

Experimental Protocol: Synthesis of 2-Chloro-1,4-dioxane

Materials:

-

1,4-Dioxane

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 1,4-dioxane and N-chlorosuccinimide (1.0-1.2 equivalents) in an inert solvent such as carbon tetrachloride is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

A catalytic amount of a radical initiator, such as AIBN or BPO, is added to the mixture.

-

The reaction mixture is heated to reflux (the boiling point of the solvent) for several hours. The reaction should be monitored by gas chromatography (GC) or NMR spectroscopy to determine the extent of the reaction.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The solvent is removed from the filtrate by rotary evaporation. The resulting crude 2-chloro-1,4-dioxane can be purified by vacuum distillation.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 1,4-Dioxane, 2-phenoxy-

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 220-240 °C |

| Melting Point | Not available |

| Density | Estimated 1.1-1.2 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water. |

Table 2: Predicted Spectroscopic Data for 1,4-Dioxane, 2-phenoxy-

| Spectroscopy | Predicted Chemical Shifts / Frequencies / Fragmentation |

| ¹H NMR | * Aromatic Protons (phenyl group): δ 6.8-7.3 ppm (multiplet, 5H) * Dioxane Protons (CH₂-O-Ar): δ 4.0-4.5 ppm (multiplet, 1H) * Dioxane Protons (other CH₂): δ 3.5-4.0 ppm (multiplets, 6H) |

| ¹³C NMR | * Aromatic Carbons (C-O): δ 155-160 ppm * Aromatic Carbons (other): δ 115-130 ppm * Dioxane Carbons (C-O-Ar): δ 70-80 ppm * Dioxane Carbons (other): δ 65-75 ppm |

| IR Spectroscopy | * Aromatic C-H stretch: ~3030-3100 cm⁻¹ * Aliphatic C-H stretch: ~2850-3000 cm⁻¹ * Aromatic C=C stretch: ~1450-1600 cm⁻¹ * Asymmetric C-O-C stretch (aryl ether): ~1200-1250 cm⁻¹ (strong) * Symmetric C-O-C stretch (aliphatic ether): ~1050-1150 cm⁻¹ (strong) |

| Mass Spectrometry | * Molecular Ion (M⁺): m/z = 180 * Major Fragments: Loss of the phenoxy group (m/z = 87), fragmentation of the dioxane ring. |

Potential Applications in Drug Development

While the specific biological activity of 1,4-Dioxane, 2-phenoxy- has not been reported, the presence of the phenoxy and 1,4-dioxane moieties suggests potential for investigation in drug discovery. Phenoxy-containing compounds are known to exhibit a wide range of biological activities, and the 1,4-dioxane ring is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties.

Safety and Handling

The toxicological properties of 1,4-Dioxane, 2-phenoxy- have not been determined. However, based on the properties of its components, caution should be exercised. Phenol is toxic and corrosive. 1,4-Dioxane is a suspected carcinogen. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.

Visualizations

Caption: Synthetic workflow for 1,4-Dioxane, 2-phenoxy-.

Caption: Hypothetical signaling pathway modulation.

An In-depth Technical Guide to 2-Phenoxy-1,4-dioxane and its Core Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical and chemical properties of the 1,4-dioxane scaffold, with a specific focus on the available information for 2-phenoxy-1,4-dioxane. Due to a notable lack of extensive, publicly available experimental data for 2-phenoxy-1,4-dioxane, this guide leverages the comprehensive data of its parent compound, 1,4-dioxane, to provide a foundational understanding. This approach is intended to offer valuable insights for researchers working with substituted dioxanes.

Introduction to 2-Phenoxy-1,4-dioxane

2-Phenoxy-1,4-dioxane is a heterocyclic organic compound with the chemical formula C₁₀H₁₂O₃. It features a 1,4-dioxane ring substituted with a phenoxy group at the 2-position. While the PubChem database contains an entry for "1,4-Dioxane, 2-phenoxy-," it primarily lists computed properties and lacks detailed experimental data. This scarcity of information highlights a gap in the scientific literature for this specific derivative.

Physicochemical Properties

Table 1: Physical and Chemical Properties of 1,4-Dioxane

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Faint, sweet, ether-like | [1] |

| Melting Point | 11.8 °C | [1] |

| Boiling Point | 101.1 °C | [1] |

| Density | 1.033 g/cm³ at 20 °C | [1] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | 37 mmHg at 25 °C | [1] |

| Flash Point | 12 °C | [1] |

| Autoignition Temperature | 180 °C | [1] |

Synthesis and Reactivity

General Synthesis of 1,4-Dioxane Derivatives

The synthesis of substituted 1,4-dioxanes can be achieved through several general methods. One common approach involves the acid-catalyzed dehydration of diethylene glycol or its derivatives. Another method is the Williamson ether synthesis, where a diol is reacted with a dihalide. For 2-substituted 1,4-dioxanes, a key synthetic strategy is the reaction of an epoxide with a monosodium salt of ethylene glycol, followed by cyclization.[2]

Hypothetical Experimental Protocol for the Synthesis of 2-Phenoxy-1,4-dioxane

Based on general synthetic methods for 1,4-dioxane derivatives, a plausible experimental protocol for the synthesis of 2-phenoxy-1,4-dioxane is proposed below. This protocol is hypothetical and would require optimization and validation.

Objective: To synthesize 2-phenoxy-1,4-dioxane from 2-chloro-1,4-dioxane and sodium phenoxide.

Materials:

-

2-chloro-1,4-dioxane

-

Phenol

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add phenol (1.1 equivalents) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium phenoxide.

-

Add 2-chloro-1,4-dioxane (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenoxy-1,4-dioxane.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Data

As no experimental spectroscopic data for 2-phenoxy-1,4-dioxane has been found in the searched literature, representative data for the parent 1,4-dioxane is provided for reference.

Table 2: Spectroscopic Data for 1,4-Dioxane

| Technique | Key Signals | Source(s) |

| ¹H NMR | δ 3.71 (s, 8H) in CDCl₃ | [1] |

| ¹³C NMR | δ 67.2 in CDCl₃ | [1] |

| IR (liquid film) | 2959, 2854 (C-H stretch), 1119 (C-O-C stretch) cm⁻¹ | [3] |

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of 2-phenoxy-1,4-dioxane. However, the broader class of 1,4-benzodioxane derivatives has been investigated for various biological activities, including as 5-HT₁ₐ receptor agonists and for their potential anti-inflammatory properties.[4] The parent compound, 1,4-dioxane, is classified as a probable human carcinogen and has been the subject of extensive toxicological studies.[5][6][7]

Given the absence of specific data for 2-phenoxy-1,4-dioxane, a hypothetical signaling pathway diagram is presented below to illustrate how a novel compound might be investigated for its effects on a generic cellular signaling cascade.

Conclusion

While 2-phenoxy-1,4-dioxane remains a compound with limited publicly available experimental data, this guide provides a foundational understanding based on the well-characterized parent molecule, 1,4-dioxane. The provided hypothetical synthesis protocol and illustrative diagrams offer a starting point for researchers interested in exploring this and other substituted dioxane derivatives. Further experimental investigation is necessary to fully elucidate the specific physical, chemical, and biological properties of 2-phenoxy-1,4-dioxane.

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 3. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. 1,4-Dioxane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Guide: 1,4-Dioxane, 2-phenoxy- (CAS Number: 7793-12-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane, 2-phenoxy-, with the Chemical Abstracts Service (CAS) number 7793-12-6 , is a substituted heterocyclic ether. This technical guide provides a comprehensive overview of its chemical identity, proposed synthesis, and potential biological relevance, collating available data and employing established chemical principles to offer insights for research and development. Due to the limited publicly available data for this specific compound, this guide also draws on information from the parent compound, 1,4-dioxane, and related phenoxy derivatives to provide a predictive assessment of its properties and potential applications.

Chemical and Physical Data

Table 1: Physical and Chemical Properties of 1,4-Dioxane (CAS: 123-91-1)

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [2] |

| Boiling Point | 101.1 °C | [2] |

| Melting Point | 11.8 °C | [2] |

| Density | 1.0329 g/cm³ at 25 °C | [2] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | 38.1 mmHg at 25 °C | [2] |

| Log P (Octanol/Water) | -0.27 | [2] |

Table 2: Predicted Physicochemical Properties of 1,4-Dioxane, 2-phenoxy-

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Boiling Point | ~250-270 °C |

| Log P (Octanol/Water) | ~1.5-2.0 |

| Water Solubility | Low |

Note: Predicted values are estimates based on the structure and should be confirmed by experimental data.

Experimental Protocols

As specific experimental protocols for the synthesis of 1,4-Dioxane, 2-phenoxy- are not detailed in readily accessible literature, a plausible synthetic route based on the well-established Williamson ether synthesis is proposed.[3][4][5]

Proposed Synthesis of 1,4-Dioxane, 2-phenoxy- via Williamson Ether Synthesis

This method involves the reaction of a halo-substituted 1,4-dioxane with sodium phenoxide.

Materials:

-

2-Chloro-1,4-dioxane (or 2-Bromo-1,4-dioxane)

-

Phenol

-

Sodium hydride (NaH) or other suitable base (e.g., sodium hydroxide)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Deionized water

-

Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a stoichiometric amount of phenol to a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere. The reaction is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add a stoichiometric equivalent of 2-chloro-1,4-dioxane dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 1,4-Dioxane, 2-phenoxy-.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed Williamson ether synthesis for 1,4-Dioxane, 2-phenoxy-.

Caption: Proposed synthesis of 1,4-Dioxane, 2-phenoxy-.

Potential Biological Signaling Pathway

While the specific biological activity of 1,4-Dioxane, 2-phenoxy- is not documented, many compounds containing a phenoxy moiety exhibit biological activity. For instance, some phenoxy derivatives act as ligands for nuclear receptors. The following diagram illustrates a generalized signaling pathway for a nuclear receptor, which could be a potential area of investigation for this compound.

Caption: Generalized nuclear receptor signaling pathway.

Potential Applications and Toxicology

The applications of 1,4-Dioxane, 2-phenoxy- are not yet established. However, based on its structure, it could be investigated as a building block in medicinal chemistry. For instance, some derivatives of 1,4-dioxane have been explored for their potential in treating central nervous system disorders.[6]

The toxicological profile of 1,4-Dioxane, 2-phenoxy- has not been determined. The parent compound, 1,4-dioxane, is classified as a probable human carcinogen and can cause irritation to the eyes and respiratory tract.[1][7] Chronic exposure may affect the liver and kidneys.[7] Given these concerns, any handling of 1,4-Dioxane, 2-phenoxy- should be conducted with appropriate personal protective equipment in a well-ventilated laboratory setting. Further toxicological studies would be necessary to ascertain the specific health and safety profile of this derivative.

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Phenoxy-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-phenoxy-1,4-dioxane. In the absence of direct crystallographic data for this specific compound, this guide synthesizes information from spectroscopic data of closely related analogs, principles of conformational analysis, and computational chemistry predictions to elucidate its structural and electronic properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are interested in the structure-activity relationships of dioxane-containing molecules.

Introduction

The 1,4-dioxane ring is a common scaffold in a variety of organic molecules, including those with significant biological activity. The introduction of a phenoxy substituent at the 2-position of the 1,4-dioxane ring creates a chiral center and introduces conformational complexity, which can significantly influence the molecule's interaction with biological targets. A thorough understanding of the three-dimensional structure and electronic properties of 2-phenoxy-1,4-dioxane is therefore crucial for its application in drug design and development.

Predicted Molecular Structure and Conformation

The molecular structure of 2-phenoxy-1,4-dioxane is characterized by a six-membered 1,4-dioxane ring, which preferentially adopts a chair conformation to minimize steric strain. The phenoxy group can exist in either an axial or equatorial position.

Due to steric hindrance, the equatorial position is generally more stable for a bulky substituent on a cyclohexane or related heterocyclic ring. Therefore, it is predicted that the equatorial conformer of 2-phenoxy-1,4-dioxane is the more stable and predominant form at room temperature .

The following diagram illustrates the logical workflow for determining the molecular structure of 2-phenoxy-1,4-dioxane, highlighting the synthesis and various analytical techniques that would be employed.

Synthesis and Characterization

General Experimental Protocol for Synthesis

Reaction: Williamson ether synthesis.

Materials:

-

2-Chloro-1,4-dioxane or 2-bromo-1,4-dioxane

-

Phenol

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

Procedure:

-

To a solution of phenol in the chosen anhydrous solvent, the base is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature for a specified time to allow for the formation of the sodium or potassium phenoxide.

-

A solution of 2-halo-1,4-dioxane in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess base is quenched.

-

The crude product is extracted, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The final product, 2-phenoxy-1,4-dioxane, is purified by column chromatography.

Spectroscopic Data (Predicted)

Due to the lack of specific experimental spectra for 2-phenoxy-1,4-dioxane, the following tables summarize the predicted spectroscopic data based on the analysis of unsubstituted 1,4-dioxane and related phenoxy-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Phenoxy-1,4-dioxane

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (dioxane) | 4.8 - 5.2 | dd | J ≈ 8, 3 |

| H-3, H-5 (dioxane) | 3.6 - 4.0 | m | - |

| H-6 (dioxane) | 3.5 - 3.8 | m | - |

| Aromatic (ortho) | 6.9 - 7.1 | d | J ≈ 8 |

| Aromatic (meta) | 7.2 - 7.4 | t | J ≈ 8 |

| Aromatic (para) | 6.8 - 7.0 | t | J ≈ 7 |

Table 2: Predicted ¹³C NMR Data for 2-Phenoxy-1,4-dioxane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (dioxane) | 95 - 105 |

| C-3, C-5 (dioxane) | 65 - 75 |

| C-6 (dioxane) | 60 - 70 |

| Aromatic (ipso) | 155 - 160 |

| Aromatic (ortho) | 115 - 120 |

| Aromatic (meta) | 128 - 132 |

| Aromatic (para) | 120 - 125 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Phenoxy-1,4-dioxane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (dioxane) |

| 1600, 1490 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl ether |

| 1150 - 1050 | C-O-C stretch (symmetric) | Aliphatic ether (dioxane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Phenoxy-1,4-dioxane

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 107 | [C₆H₅O-CH₂]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 87 | [C₄H₇O₂]⁺ (Dioxane ring fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the molecular structure of 2-phenoxy-1,4-dioxane. The presented data, derived from the analysis of analogous compounds and fundamental spectroscopic principles, suggests a molecule with a chair-conformed dioxane ring and an equatorially positioned phenoxy group. The tabulated spectroscopic data serves as a useful reference for the identification and characterization of this and related compounds. Further experimental work, particularly single-crystal X-ray diffraction, is necessary to definitively confirm the predicted structural features.

Spectroscopic Profile of 2-Phenoxy-1,4-Dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-phenoxy-1,4-dioxane. Due to a lack of publicly available experimental spectra for this specific compound, this document extrapolates data from its constituent chemical moieties—the 1,4-dioxane ring and the phenoxy group—as well as from structural analogs like 2-methoxy-1,4-dioxane and 2-phenoxyethanol. This guide is intended to serve as a reference for the identification and characterization of 2-phenoxy-1,4-dioxane in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2-phenoxy-1,4-dioxane based on the known spectral properties of its components and related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 | 4.5 - 5.0 | Multiplet | The proton on the carbon bearing the phenoxy group is expected to be the most deshielded of the dioxane ring protons due to the electronegativity of the adjacent oxygen atoms. |

| H-3, H-5, H-6 | 3.6 - 4.2 | Multiplets | These protons of the dioxane ring would appear as a complex set of multiplets. The chemical shift is based on the known resonance of 1,4-dioxane, which is a singlet at approximately 3.7 ppm.[1][2][3] The phenoxy group's presence will induce slight shifts and complex splitting. |

| Aromatic (ortho) | 6.9 - 7.1 | Multiplet (doublet of doublets) | Protons on the phenyl ring ortho to the ether linkage. |

| Aromatic (meta) | 7.2 - 7.4 | Multiplet (triplet) | Protons on the phenyl ring meta to the ether linkage. |

| Aromatic (para) | 6.8 - 7.0 | Multiplet (triplet) | Proton on the phenyl ring para to the ether linkage. |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 98 - 105 | The carbon atom bonded to two oxygen atoms (acetal-like) will be significantly downfield. |

| C-3, C-5, C-6 | 65 - 70 | These dioxane ring carbons are expected to be in a similar range to those in unsubstituted 1,4-dioxane (approx. 67 ppm).[4][5] |

| Aromatic (ipso) | 157 - 160 | The carbon of the phenyl ring directly attached to the ether oxygen. |

| Aromatic (ortho) | 115 - 120 | |

| Aromatic (meta) | 128 - 130 | |

| Aromatic (para) | 120 - 125 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3030 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O-C (Aromatic Ether) | 1200 - 1270 (asymmetric), 1000-1050 (symmetric) | Stretching |

| C-O-C (Aliphatic Ether) | 1070 - 1150 | Stretching |

Sample Preparation: Neat liquid film or KBr pellet. The spectrum is anticipated to be dominated by the strong C-O stretching bands of the ether linkages.[6][7][8][9]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment | Notes |

| 166 | [M]⁺ | Molecular ion peak. |

| 107 | [C₆H₅O-CH₂]⁺ | Fragmentation of the dioxane ring. |

| 94 | [C₆H₅OH]⁺ | Phenol cation radical, a common fragment for phenoxy compounds. |

| 87 | [C₄H₇O₂]⁺ | Loss of the phenoxy group. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Ionization Method: Electron Ionization (EI). The fragmentation pattern is expected to show characteristic losses of the phenoxy group and fragmentation of the dioxane ring.[10][11][12]

Table 5: Predicted UV-Vis Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~270 | ~2000 | Ethanol or Hexane | π → π* transition of the benzene ring. |

| ~220 | ~8000 | Ethanol or Hexane | π → π* transition of the benzene ring. |

The UV-Vis spectrum is expected to be dominated by the absorptions of the phenoxy group, as the 1,4-dioxane moiety does not absorb significantly in the UV-Vis range.[13]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation available.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-phenoxy-1,4-dioxane in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 90° pulse, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 30-45° pulse, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal (e.g., 1024 or more).

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet - for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

The resulting mass spectrum will show the relative abundance of different fragment ions.

-

4. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the sample spectrum over a range of approximately 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound such as 2-phenoxy-1,4-dioxane.

Caption: Workflow for Spectroscopic Analysis of 2-Phenoxy-1,4-Dioxane.

References

- 1. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1,4-Dioxane(123-91-1) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. docbrown.info [docbrown.info]

- 5. 1,4-Dioxane(123-91-1) 13C NMR [m.chemicalbook.com]

- 6. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Dioxane(123-91-1) IR Spectrum [chemicalbook.com]

- 9. 1,4-Dioxane [webbook.nist.gov]

- 10. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. govinfo.gov [govinfo.gov]

- 12. 1,4-Dioxane [webbook.nist.gov]

- 13. 1,4-Dioxane [webbook.nist.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-phenoxy-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-phenoxy-1,4-dioxane. The information presented herein is essential for the structural elucidation and characterization of this and related molecules, which are of interest in medicinal chemistry and materials science. This document summarizes predicted quantitative NMR data, outlines a comprehensive experimental protocol for data acquisition, and visualizes the spin-spin coupling network of the molecule.

Predicted ¹H NMR Data

Due to the absence of a publicly available, fully assigned ¹H NMR spectrum for 2-phenoxy-1,4-dioxane, the following data has been predicted based on established NMR principles, data from analogous substituted 1,4-dioxane systems, and the known spectrum of unsubstituted 1,4-dioxane, which exhibits a singlet at approximately 3.69 ppm.[1] The phenoxy substituent is expected to deshield the proton at the C2 position and introduce asymmetry to the dioxane ring, leading to more complex splitting patterns for the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 2-phenoxy-1,4-dioxane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (methine) | 4.8 - 5.0 | dd | J = 10.5, 3.5 |

| H-3a (axial) | 3.8 - 4.0 | ddd | J = 12.0, 10.5, 2.5 |

| H-3e (equatorial) | 4.1 - 4.3 | ddd | J = 12.0, 3.5, 1.5 |

| H-5a (axial) | 3.6 - 3.8 | m | |

| H-5e (equatorial) | 3.9 - 4.1 | m | |

| H-6a (axial) | 3.6 - 3.8 | m | |

| H-6e (equatorial) | 3.9 - 4.1 | m | |

| Phenyl (ortho) | 6.9 - 7.1 | d | J = 8.0 |

| Phenyl (meta) | 7.2 - 7.4 | t | J = 8.0 |

| Phenyl (para) | 6.9 - 7.1 | t | J = 8.0 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of 2-phenoxy-1,4-dioxane.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified 2-phenoxy-1,4-dioxane.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[2]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup and Data Acquisition:

-

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

-

Number of Scans (ns): 8-16 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

-

Spectral Width (sw): A spectral width of 10-12 ppm is typically sufficient to cover the chemical shifts of all protons in the molecule.

-

Transmitter Frequency Offset (o1p): Centered in the middle of the expected spectral range (e.g., ~5 ppm).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and measure the coupling constants of the signals.

Visualization of Spin-Spin Coupling Network

The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling relationships between the protons in 2-phenoxy-1,4-dioxane. This visualization aids in understanding the connectivity of the molecule as revealed by the ¹H NMR spectrum.

References

- 1. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. organomation.com [organomation.com]

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry of 2-Phenoxy-1,4-Dioxane

For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a compound's mass and fragmentation pattern. This in-depth guide focuses on the mass spectrometric analysis of 2-phenoxy-1,4-dioxane, offering a technical exploration of its anticipated fragmentation, experimental protocols for its characterization, and visual workflows to aid in comprehension.

Core Concept: Electron Ionization Mass Spectrometry

Electron ionization (EI) is a widely used technique in mass spectrometry where a molecule is bombarded with high-energy electrons. This process results in the formation of a molecular ion, which is a radical cation, and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Anticipated Mass Spectrum and Fragmentation of 2-Phenoxy-1,4-Dioxane

While a publicly available, experimentally verified mass spectrum for 2-phenoxy-1,4-dioxane is not readily found in the searched literature, a probable fragmentation pathway can be deduced based on the known fragmentation of 1,4-dioxane and the chemical nature of the phenoxy substituent.

The molecular weight of 2-phenoxy-1,4-dioxane (C10H12O3) is 180.20 g/mol . The initial ionization event in EI-MS would form the molecular ion [M]•+ at m/z 180.

Key Fragmentation Pathways

The fragmentation of the 2-phenoxy-1,4-dioxane molecular ion is expected to be driven by the cleavage of the ether linkages and the stability of the resulting fragments. The following are plausible fragmentation steps:

-

Loss of the phenoxy radical: A primary fragmentation event would likely be the cleavage of the C-O bond connecting the phenoxy group to the dioxane ring, resulting in the loss of a phenoxy radical (•OPh, 93 Da). This would generate a stable oxonium ion at m/z 87.

-

Formation of the phenoxy cation: Alternatively, cleavage can result in the formation of the phenoxy cation at m/z 93, with the dioxane portion being lost as a neutral radical.

-

Fragmentation of the dioxane ring: The dioxane ring itself can undergo characteristic fragmentation. Based on the fragmentation of 1,4-dioxane, we can expect cleavage of the ring to produce smaller fragments.[1][2] For instance, the loss of formaldehyde (CH2O, 30 Da) or ethylene oxide (C2H4O, 44 Da) from the dioxane-derived fragment ions is possible.

-

Fragments from the phenoxy group: The phenoxy ion (m/z 93) can further fragment, though this is generally less favorable than the initial cleavages.

Tabulated Quantitative Data: Predicted Mass Spectrum of 2-Phenoxy-1,4-Dioxane

| m/z | Proposed Ion Structure | Relative Abundance | Notes |

| 180 | [C10H12O3]•+ | Low | Molecular Ion |

| 93 | [C6H5O]+ | High | Phenoxy cation |

| 87 | [C4H7O2]+ | High | Dioxane-derived oxonium ion |

| 77 | [C6H5]+ | Medium | Phenyl cation (from loss of CO from phenoxy) |

| 58 | [C2H2O2]+ or [C3H6O]+ | Medium | Fragment from dioxane ring cleavage |

| 43 | [C2H3O]+ | Medium | Acylium ion, a common fragment |

Experimental Protocol: GC-MS Analysis of 2-Phenoxy-1,4-Dioxane

The following provides a detailed methodology for the analysis of 2-phenoxy-1,4-dioxane using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of semi-volatile organic compounds. This protocol is based on established methods for the analysis of 1,4-dioxane and similar compounds.[3][4][5]

Objective: To obtain the electron ionization mass spectrum of 2-phenoxy-1,4-dioxane.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium (carrier gas), 99.999% purity

-

2-Phenoxy-1,4-dioxane standard

-

Suitable solvent (e.g., Dichloromethane, Methanol)

-

Volumetric flasks and pipettes

-

GC vials with septa

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 2-phenoxy-1,4-dioxane at a concentration of 1 mg/mL in the chosen solvent.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

-

-

GC-MS Instrumentation Setup:

-

GC Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (for higher sensitivity) or split (for higher concentrations).

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

-

-

Analysis:

-

Inject a solvent blank to ensure no background contamination.

-

Inject the prepared standards, starting with the lowest concentration.

-

Acquire data for each injection.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 2-phenoxy-1,4-dioxane.

-

Extract the mass spectrum from the apex of the peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern.

-

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway and a typical experimental workflow.

Caption: Proposed EI fragmentation pathway for 2-phenoxy-1,4-dioxane.

Caption: General experimental workflow for GC-MS analysis.

This technical guide provides a foundational understanding of the mass spectrometry of 2-phenoxy-1,4-dioxane. By combining theoretical predictions with a robust experimental protocol and clear visual aids, researchers can effectively approach the analysis and structural elucidation of this and similar molecules. The provided information serves as a valuable resource for those in drug development and scientific research who rely on precise molecular characterization.

References

- 1. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1,4-Dioxane [webbook.nist.gov]

- 3. agilent.com [agilent.com]

- 4. ysi.com [ysi.com]

- 5. A novel protocol for quantitative determination of 1,4-dioxane in finished cleaning products - www.impactanalytical.com [impactanalytical.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Phenoxy-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 2-phenoxy-1,4-dioxane. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents a predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups: the phenoxy group and the 1,4-dioxane ring. This guide also outlines a comprehensive, generalized experimental protocol for obtaining the IR spectrum of a similar organic compound.

Predicted Infrared Spectroscopic Data

The following table summarizes the predicted key infrared absorption bands for 2-phenoxy-1,4-dioxane. These predictions are derived from the analysis of the vibrational modes of analogous structures, including 1,4-dioxane, anisole, and diphenyl ether. The intensity of the absorption bands is denoted as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3010 | m | Aromatic C-H Stretch | Phenoxy |

| 2980 - 2850 | s | Aliphatic C-H Stretch (asymmetric and symmetric) | 1,4-Dioxane |

| 1600 - 1580 | m | Aromatic C=C Stretch | Phenoxy |

| 1500 - 1450 | m | Aromatic C=C Stretch | Phenoxy |

| 1470 - 1440 | m | CH₂ Scissoring | 1,4-Dioxane |

| 1300 - 1200 | s | Aryl-Alkyl Ether C-O Stretch (asymmetric) | Phenoxy |

| 1150 - 1070 | s | Aliphatic C-O-C Stretch (asymmetric)[1] | 1,4-Dioxane |

| 1050 - 1000 | m | Aryl-Alkyl Ether C-O Stretch (symmetric) | Phenoxy |

| 940 | m | C-O Stretching[1] | 1,4-Dioxane |

| 880 - 800 | s | Out-of-plane (OOP) C-H Bending | Phenoxy |

| 770 - 730 | s | Out-of-plane (OOP) C-H Bending | Phenoxy |

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

This section details a standard methodology for acquiring the infrared spectrum of a liquid or solid organic compound, such as 2-phenoxy-1,4-dioxane.

1. Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is to be used. The instrument should be capable of scanning in the mid-infrared range (4000 - 400 cm⁻¹).

2. Sample Preparation:

-

For a Liquid Sample (if 2-phenoxy-1,4-dioxane is a liquid at ambient temperature):

-

A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are carefully pressed together to form a thin capillary film of the sample.

-

The assembled plates are then mounted in the spectrometer's sample holder.

-

-

For a Solid Sample (if 2-phenoxy-1,4-dioxane is a solid at ambient temperature):

-

KBr Pellet Method:

-

Approximately 1-2 mg of the solid sample is ground to a fine powder with about 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is mounted in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

3. Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected to account for atmospheric water and carbon dioxide.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

4. Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data processing may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Visualizations

The following diagrams illustrate the molecular structure of 2-phenoxy-1,4-dioxane and the logical workflow for its infrared spectroscopic analysis.

References

Synthesis of 2-Phenoxy-1,4-Dioxane from Diethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-phenoxy-1,4-dioxane, starting from the readily available precursor, diethylene glycol. While a direct one-step synthesis is not prominently documented, a robust two-step pathway is presented, involving the formation of a 1,4-dioxane backbone followed by the introduction of the phenoxy moiety. This guide details the necessary experimental protocols, summarizes quantitative data, and provides visualizations of the reaction pathways and workflows to aid in laboratory implementation.

Overview of the Synthetic Strategy

The synthesis of 2-phenoxy-1,4-dioxane from diethylene glycol is most effectively approached through a two-stage process:

-

Step 1: Synthesis of the 1,4-Dioxane Ring. This foundational step involves the acid-catalyzed intramolecular cyclization of diethylene glycol to form the unsubstituted 1,4-dioxane ring.

-

Step 2: Functionalization of the 1,4-Dioxane Ring. This involves the synthesis of a hydroxylated intermediate, 1,4-dioxan-2-ol, from diethylene glycol, followed by an etherification reaction with phenol to yield the target molecule, 2-phenoxy-1,4-dioxane. Two potential etherification methods, the Williamson Ether Synthesis and the Mitsunobu Reaction, are presented.

Step 1: Synthesis of 1,4-Dioxane from Diethylene Glycol

The industrial production of 1,4-dioxane relies on the acid-catalyzed dehydration and ring closure of diethylene glycol.[1] This reaction can be carried out using various acid catalysts under different temperature and pressure conditions.

Quantitative Data for 1,4-Dioxane Synthesis

| Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |

| Sulfuric Acid (ca. 5%) | 130 - 200 (ideal 160) | Partial vacuum to slight pressure (188–825 mm Hg) | ~90 | [1] |

| Sulfuric Acid (5 wt%) | 150 | 300 mm Hg | High | [2] |

| ZSM-5 or Zeolite Beta | 50 - 482 | 0 - 400 psig | High | [3] |

Experimental Protocol: Acid-Catalyzed Cyclization of Diethylene Glycol

Materials:

-

Diethylene glycol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Heating mantle with stirrer

-

Reaction flask equipped with a distillation apparatus (Vigreux column, condenser, receiving flask)

-

Vacuum source (optional)

Procedure:

-

In a reaction flask, a mixture of diethylene glycol and the acid catalyst (e.g., 5% by weight of sulfuric acid) is prepared.

-

The flask is heated to the desired temperature (typically 150-170°C) under controlled pressure (which can range from vacuum to atmospheric pressure).[1][2]

-

The 1,4-dioxane product, which forms an azeotrope with water, is continuously distilled from the reaction mixture as it forms.[1]

-

The distillate is collected in a receiving flask.

-

The crude 1,4-dioxane can be further purified by passing the vapors through an acid trap and subsequent distillation to remove water and by-products such as 2-methyl-1,3-dioxolane and acetaldehyde.[1]

Step 2: Synthesis of 2-Phenoxy-1,4-Dioxane

This step involves the initial synthesis of a key intermediate, 1,4-dioxan-2-ol, followed by its etherification with phenol.

Synthesis of 1,4-Dioxan-2-ol

A method for the synthesis of 1,4-dioxan-2-ol involves the oxidative cyclization of diethylene glycol.

Quantitative Data for 1,4-Dioxan-2-ol Synthesis

| Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethylene Glycol | 1. NaIO4, RuCl3·H2O2. H2O | CH2Cl2 | 40 | 95 | [4] |

Experimental Protocol: Oxidative Cyclization of Diethylene Glycol

Materials:

-

Diethylene glycol

-

Sodium periodate (NaIO4)

-

Ruthenium(III) chloride hydrate (RuCl3·H2O)

-

Dichloromethane (CH2Cl2)

-

Water

Procedure: [4]

-

To a solution of diethylene glycol in dichloromethane, add sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir the reaction mixture at 40°C for 10-20 minutes.

-

Add water to the reaction mixture and continue stirring at 40°C for 2-6 hours.

-

Upon completion, the reaction mixture is worked up to isolate the 1,4-dioxan-2-ol product.

Etherification of 1,4-Dioxan-2-ol with Phenol

Two common methods for the etherification of alcohols are the Williamson ether synthesis and the Mitsunobu reaction. Both are viable for the synthesis of 2-phenoxy-1,4-dioxane from 1,4-dioxan-2-ol.

This classic method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the phenoxide ion (generated from phenol) will act as the nucleophile, and the hydroxyl group of 1,4-dioxan-2-ol would first need to be converted to a good leaving group (e.g., a tosylate or halide).

3.2.1.1. General Experimental Protocol: Williamson Ether Synthesis

Part 1: Activation of 1,4-Dioxan-2-ol (Example with Tosylation)

-

Dissolve 1,4-dioxan-2-ol in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.

-

Allow the reaction to stir until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the 2-tosyloxy-1,4-dioxane intermediate.

Part 2: Reaction with Phenoxide

-

In a separate flask, dissolve phenol in a suitable solvent (e.g., THF, DMF) and add a strong base (e.g., sodium hydride, potassium carbonate) to generate the phenoxide ion.

-

Add the 2-tosyloxy-1,4-dioxane intermediate to the solution of the phenoxide.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).[5]

-

After cooling, the reaction is quenched, and the product is extracted and purified by chromatography.

The Mitsunobu reaction allows for the direct conversion of an alcohol to an ether with inversion of configuration, using a phosphine and an azodicarboxylate.[6][7]

3.2.2.1. General Experimental Protocol: Mitsunobu Reaction [6]

Materials:

-

1,4-Dioxan-2-ol

-

Phenol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 1,4-dioxan-2-ol (1 eq.), phenol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

-

Upon completion, the reaction mixture is diluted with a solvent like ethyl acetate and filtered to remove the triphenylphosphine oxide by-product.

-

The filtrate is washed successively with water, aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-phenoxy-1,4-dioxane.

Visualizations

Reaction Pathways

References

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]

- 3. US4760154A - Synthesis of dioxane - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. community.wvu.edu [community.wvu.edu]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Predicted Reactivity of 2-Phenoxy-1,4-dioxane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity of 2-phenoxy-1,4-dioxane with a range of common nucleophiles. Due to a lack of direct experimental data for this specific molecule in the public domain, this document extrapolates likely reaction pathways and experimental protocols based on established principles of organic chemistry and the known reactivity of analogous structures, such as acetals and aryl ethers. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes or investigating the metabolic fate of compounds containing the 2-phenoxy-1,4-dioxane moiety. All proposed experimental procedures are illustrative and should be adapted and optimized based on rigorous laboratory investigation.

Introduction: The 2-Phenoxy-1,4-dioxane Scaffold

The 1,4-dioxane ring is a common heterocyclic motif found in a variety of applications, from industrial solvents to pharmaceutical agents. The introduction of a phenoxy substituent at the 2-position introduces a unique combination of functional groups: a cyclic acetal-like linkage and an aryl ether. This duality is expected to govern its reactivity profile, making it susceptible to attack at several positions under different conditions. Understanding this reactivity is crucial for professionals in drug development, as this scaffold may be present in novel chemical entities or arise as a metabolite of drug candidates.

Predicted Reactivity Profile

The reactivity of 2-phenoxy-1,4-dioxane is primarily dictated by the two ether linkages. The endocyclic C-O bonds are part of a cyclic acetal-like system, while the exocyclic C-O bond is an aryl ether. Nucleophilic attack can be envisioned at three potential sites:

-

C2 of the dioxane ring: This is the most likely site for nucleophilic substitution, proceeding through mechanisms analogous to acetal chemistry.

-

The aromatic ring: Nucleophilic aromatic substitution (SNAr) is possible if the phenyl ring is appropriately activated with electron-withdrawing groups. For an unsubstituted phenyl ring, this pathway is unlikely.

-

The alkyl C-O bonds of the dioxane ring (C3, C5, C6): These are typical ether linkages and are generally unreactive towards nucleophiles unless activated by strong acids.

This guide will focus on the predicted reactions at the C2 position.

Nucleophilic Substitution at the C2 Position

The C2 position of 2-phenoxy-1,4-dioxane is analogous to the anomeric carbon in glycosides or the central carbon of an acetal. Reactions with nucleophiles at this position are expected to proceed via an oxocarbenium ion intermediate, particularly under acidic conditions which are often necessary to activate the leaving group (phenoxide).

General Mechanism: Acid-Catalyzed Nucleophilic Substitution

The general mechanism for the reaction of 2-phenoxy-1,4-dioxane with a nucleophile (Nu-H) under acidic conditions is proposed to follow an SN1-like pathway:

-

Protonation: The ether oxygen of the phenoxy group is protonated by an acid catalyst, converting the phenoxide into a better leaving group (phenol).

-

Formation of an Oxocarbenium Ion: The protonated ether cleaves to form a resonance-stabilized oxocarbenium ion intermediate and phenol.

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: The resulting product is deprotonated to yield the final substituted 1,4-dioxane.

Caption: Predicted pathway for acid-catalyzed nucleophilic substitution.

Reaction with Amine Nucleophiles

The reaction of 2-phenoxy-1,4-dioxane with primary or secondary amines is expected to yield 2-amino-1,4-dioxane derivatives. These reactions may require elevated temperatures and are likely to be facilitated by acid catalysis.

Predicted Reaction Scheme:

2-Phenoxy-1,4-dioxane + R₂NH → 2-(R₂N)-1,4-dioxane + Phenol

-

To a solution of 2-phenoxy-1,4-dioxane (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or toluene) is added the amine (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Reaction with Thiol Nucleophiles

In the presence of a base, thiols can be deprotonated to form more potent thiolate nucleophiles. These are expected to react with 2-phenoxy-1,4-dioxane to afford 2-(alkylthio)- or 2-(arylthio)-1,4-dioxane derivatives.

Predicted Reaction Scheme:

2-Phenoxy-1,4-dioxane + RSH + Base → 2-(RS)-1,4-dioxane + Phenol + HB⁺

-

To a solution of the thiol (1.2 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is added a strong base (e.g., sodium hydride, 1.2 eq) at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

A solution of 2-phenoxy-1,4-dioxane (1.0 eq) in the same solvent is added dropwise.

-

The reaction is heated to an elevated temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.

-

After completion, the reaction is cooled and quenched by the slow addition of water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by column chromatography.

Reaction with Organometallic Nucleophiles (e.g., Grignard Reagents)

Grignard reagents are potent carbon-based nucleophiles. Their reaction with 2-phenoxy-1,4-dioxane is predicted to result in the formation of a C-C bond at the C2 position, yielding a 2-alkyl- or 2-aryl-1,4-dioxane. Given the acetal-like nature of the substrate, Lewis acid catalysis (e.g., using the magnesium halide from the Grignard reagent itself or an additive) may be involved.

Predicted Reaction Scheme:

2-Phenoxy-1,4-dioxane + R-MgX → 2-R-1,4-dioxane + PhO-MgX

-

A solution of 2-phenoxy-1,4-dioxane (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The Grignard reagent (1.5 eq, as a solution in the same solvent) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated.

-

The crude material is purified by column chromatography.

Hydrolysis

Under acidic conditions, the acetal-like structure of 2-phenoxy-1,4-dioxane is expected to undergo hydrolysis to yield 1,4-dioxan-2-ol and phenol. The hemiacetal product, 1,4-dioxan-2-ol, may exist in equilibrium with its open-chain aldehyde form.

Predicted Reaction Scheme:

2-Phenoxy-1,4-dioxane + H₂O (in the presence of H⁺) ⇌ 1,4-Dioxan-2-ol + Phenol

-

2-Phenoxy-1,4-dioxane is dissolved in a mixture of a water-miscible solvent (e.g., THF or acetone) and aqueous acid (e.g., 1 M HCl).

-

The solution is stirred at room temperature or gently heated, and the progress of the reaction is monitored by a suitable analytical technique.

-

Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted into an organic solvent.

-

The organic extract is washed, dried, and concentrated to afford the crude product.

Quantitative Data Summary (Hypothetical)

As no direct experimental data has been found, the following table is a hypothetical representation of how quantitative data for the reactions of 2-phenoxy-1,4-dioxane could be presented. The values are for illustrative purposes only.

| Nucleophile | Reaction Conditions (Predicted) | Product | Predicted Yield (%) |

| Aniline | p-TsOH (cat.), Toluene, Reflux | 2-Anilino-1,4-dioxane | 60-80 |

| Benzylamine | p-TsOH (cat.), Toluene, Reflux | 2-(Benzylamino)-1,4-dioxane | 65-85 |

| Thiophenol | NaH, DMF, 80 °C | 2-(Phenylthio)-1,4-dioxane | 70-90 |

| Phenylmagnesium bromide | THF, 0 °C to rt | 2-Phenyl-1,4-dioxane | 50-70 |

| Water (Hydrolysis) | 1 M HCl, THF, rt | 1,4-Dioxan-2-ol | 80-95 |

Signaling Pathways and Experimental Workflows

While no specific signaling pathways involving 2-phenoxy-1,4-dioxane have been identified in the literature, a general workflow for investigating its reactivity and potential biological activity can be proposed.

Caption: A generalized workflow for drug discovery.

Conclusion and Future Directions

This technical guide has outlined the predicted reactivity of 2-phenoxy-1,4-dioxane with various nucleophiles based on established chemical principles. The primary site of reactivity is anticipated to be the C2 position, proceeding through an oxocarbenium ion intermediate, especially under acidic conditions. The provided illustrative protocols serve as a starting point for the experimental investigation of these transformations.

It is critical to emphasize that the information presented is largely theoretical due to the absence of specific experimental studies on this compound in the reviewed literature. Future work should focus on the synthesis and experimental validation of the reactivity of 2-phenoxy-1,4-dioxane. Kinetic studies would provide valuable quantitative data on reaction rates, and computational studies could offer deeper insights into the reaction mechanisms and transition states. Such research would be highly valuable for the fields of synthetic methodology, medicinal chemistry, and drug metabolism.

Thermal Stability of 2-Phenoxy-1,4-Dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability of 2-phenoxy-1,4-dioxane. In the absence of direct experimental data for this specific compound in the public domain, this document synthesizes information on the thermal behavior of the parent molecule, 1,4-dioxane, and related phenoxy-substituted compounds. It outlines expected decomposition pathways, and provides detailed, best-practice experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be employed to characterize the thermal properties of 2-phenoxy-1,4-dioxane. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are handling this or structurally similar compounds.

Introduction

2-Phenoxy-1,4-dioxane is a substituted heterocyclic ether with potential applications in medicinal chemistry and materials science. As with any novel compound intended for these fields, a thorough understanding of its thermal stability is paramount for safe handling, storage, and processing. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity and efficacy of a final product. This guide provides a framework for assessing the thermal stability of 2-phenoxy-1,4-dioxane.

Expected Thermal Stability Profile

Based on the known thermal properties of 1,4-dioxane and the influence of a phenoxy substituent, the following thermal behavior for 2-phenoxy-1,4-dioxane can be anticipated:

-

1,4-Dioxane: The parent 1,4-dioxane is thermally stable up to approximately 300-350°C, after which it undergoes thermal cracking.[1] The degradation of 1,4-dioxane in the presence of an oxidizing agent like persulfate is significantly influenced by temperature, with increased degradation rates observed at higher temperatures (40-60°C).[2][3]

-

Phenoxy Group: The phenoxy group is generally a stable aromatic moiety. Its presence as a substituent on the dioxane ring is expected to influence the overall thermal stability of the molecule. The ether linkage between the phenyl group and the dioxane ring is likely to be a point of initial thermal cleavage.

It is hypothesized that the thermal decomposition of 2-phenoxy-1,4-dioxane will initiate at a temperature comparable to or slightly lower than that of 1,4-dioxane, with the primary decomposition pathway involving the cleavage of the C-O bond of the phenoxy group.

Key Thermal Analysis Techniques: Experimental Protocols

To definitively determine the thermal stability of 2-phenoxy-1,4-dioxane, the following experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of purified 2-phenoxy-1,4-dioxane into an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere. To study oxidative stability, a similar experiment should be run using a blend of oxygen and nitrogen (e.g., synthetic air).

-

Temperature Program:

-

Equilibrate at 30°C for 10 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of mass loss (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and the enthalpy of decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of purified 2-phenoxy-1,4-dioxane into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C for 5 minutes.

-

Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Data Presentation

The quantitative data obtained from TGA and DSC experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical TGA Data for 2-Phenoxy-1,4-Dioxane in an Inert Atmosphere

| Parameter | Value (°C) |

| Tonset (5% mass loss) | 280 |

| Tmax (DTG peak) | 315 |

| Residual Mass at 600°C | < 2% |

Table 2: Hypothetical DSC Data for 2-Phenoxy-1,4-Dioxane

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 110 | 115 | 120 (Endothermic) |